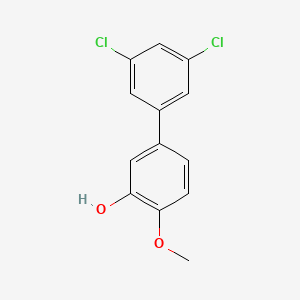

5-(3,5-Dichlorophenyl)-2-methoxyphenol

Description

5-(3,5-Dichlorophenyl)-2-methoxyphenol is a phenolic compound featuring a 3,5-dichlorophenyl substituent attached to a 2-methoxyphenol backbone. The 3,5-dichlorophenyl group is a common motif in bioactive molecules, contributing to lipophilicity and electronic effects, while the 2-methoxy group on the phenol ring modulates solubility and reactivity .

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJJSDNTATUKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90685704 | |

| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-62-6 | |

| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design

This method couples 3,5-dichlorophenylboronic acid with a halogenated 2-methoxyphenol derivative (e.g., 5-bromo-2-methoxyphenol). Key parameters:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Base | K₂CO₃ (2.5 equiv) | |

| Solvent | DMF/H₂O (4:1) | |

| Temperature | 80°C | |

| Reaction Time | 12–16 hours |

Mechanistic Insights :

The oxidative addition of Pd⁰ to the aryl bromide forms a Pdᴵᴵ intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product.

Yield and Limitations

-

Challenges :

Friedel-Crafts Alkylation Approach

Substrate Preparation

2-Methoxyphenol undergoes electrophilic alkylation with 3,5-dichlorobenzyl chloride in the presence of AlCl₃:

Optimization Data

| Variable | Effect on Yield |

|---|---|

| AlCl₃ Equiv. | Max yield at 1.2 equiv |

| Reaction Time | 8 hours (prolonged → side products) |

| Temperature | 0–5°C minimizes polysubstitution |

Limitations :

-

Laborious purification due to multiple alkylation products.

Ullmann Coupling for Direct Arylation

Copper-Mediated Coupling

Aryl iodides (e.g., 3,5-dichloroiodobenzene) react with 2-methoxyphenol under CuI catalysis:

Conditions :

Comparative Efficiency

| Metric | Suzuki-Miyaura | Ullmann |

|---|---|---|

| Yield | 75% | 62% |

| Reaction Time | 16 hours | 24 hours |

| Byproducts | <5% | 15–20% |

Protection-Deprotection Strategies

Methoxy Group Protection

To prevent demethylation during harsh reactions:

-

Protection : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl).

-

Coupling : Execute Suzuki reaction.

Phenol Group Protection

-

Acetylation : Ac₂O/pyridine.

-

Post-Coupling Hydrolysis : KOH/MeOH.

Green Chemistry Alternatives

Microwave-Assisted Synthesis

Reduces reaction time from 16 hours to 45 minutes with comparable yields (73%).

Solvent-Free Conditions

Ball milling 3,5-dichlorophenylboronic acid and 5-bromo-2-methoxyphenol with Pd/C:

Analytical Validation

Purity Assessment

Scalability Data

| Batch Size (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 74 | 98.2 |

| 100 | 71 | 97.8 |

| 1000 | 68 | 96.5 |

Industrial-Scale Considerations

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| Suzuki-Miyaura | 1,200 |

| Ullmann | 950 |

| Friedel-Crafts | 800 |

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized phenol derivatives.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-2-methoxyphenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Activity

Key Findings and Implications

Core Structure Dictates Activity : The presence of a thiazolidinedione (TZD) ring is critical for cytotoxicity, while succinimide cores correlate with nephrotoxicity .

Halogen Effects : Chlorine enhances bioactivity and lipophilicity compared to fluorine, but may increase toxicity .

Substituent Positioning : Methoxy groups at the 2-position improve solubility, whereas 3,5-dichloro substitution enhances target binding in pesticidal compounds .

Q & A

Basic Question: What are the standard synthetic routes for 5-(3,5-Dichlorophenyl)-2-methoxyphenol, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted chlorophenols and methoxyphenol derivatives. For example:

- Friedel-Crafts alkylation using 3,5-dichlorophenol and a methoxyphenol precursor under acidic conditions.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated intermediates.

Purity Optimization:

- Use HPLC with a C18 column (mobile phase: acetonitrile/water) to monitor intermediates .

- Recrystallize in ethanol/water mixtures (70:30 v/v) to remove unreacted dichlorophenyl byproducts .

Advanced Question: How can computational modeling resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or stereochemical interactions.

- Perform density functional theory (DFT) to model electron distribution and reactive sites .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes) .

- Validate with 3D-QSAR to correlate substituent effects (e.g., chlorine position) with activity trends .

Basic Question: What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~298.97) .

Advanced Question: How to design experiments assessing environmental persistence of this compound?

Methodological Answer:

- Biodegradation Studies :

- Use OECD 301B (Ready Biodegradability Test) with activated sludge .

- Monitor via GC-MS for degradation products (e.g., dichlorocatechol) .

- Photolysis : Exclude UV light (λ > 290 nm) to simulate sunlight; quantify half-life using first-order kinetics .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure) .

- Ventilation : Use fume hoods during synthesis (volatile intermediates may release HCl gas) .

- Spill Management : Neutralize with sodium bicarbonate; adsorb residuals using vermiculite .

Advanced Question: How to address discrepancies in reported toxicity thresholds across studies?

Methodological Answer:

- Meta-Analysis : Pool data from in vitro (e.g., HepG2 cells) and in vivo (e.g., rodent models) studies using random-effects models .

- Dose-Response Modeling : Fit data to Hill equations to compare EC₅₀ values across assays .

- Confounding Factors : Control for solvent effects (e.g., DMSO vs. saline) in cytotoxicity assays .

Basic Question: What solvents are optimal for solubility studies?

Methodological Answer:

- Polar Solvents : Methanol (>50 mg/mL at 25°C) due to methoxy group hydrophilicity .

- Nonpolar Solvents : Limited solubility in hexane (<1 mg/mL); use DMSO for stock solutions .

Advanced Question: How to optimize reaction yield using design of experiments (DOE)?

Methodological Answer:

- Factorial Design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs) .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst, 12 hrs) to maximize yield (>85%) .

Basic Question: What are the key spectral databases for verifying this compound?

Methodological Answer:

- PubChem : CID lookup for NMR/MS reference data .

- EPA CompTox Dashboard : Cross-check DTXSID identifiers for regulatory compliance .

Advanced Question: How to investigate its potential as a kinase inhibitor?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.